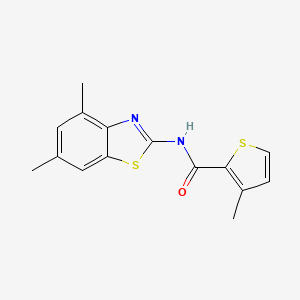
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-ジメチル-1,3-ベンゾチアゾール-2-イル)-3-メチルチオフェン-2-カルボキサミドは、ベンゾチアゾール誘導体のクラスに属する化学化合物です。これらの化合物は、その多様な生物活性が知られており、薬剤開発の医薬品化学でしばしば使用されます。構造中にベンゾチアゾールとチオフェン環の両方が存在するため、さまざまな科学研究アプリケーションにとって興味深い化合物となっています。
準備方法
合成経路と反応条件
N-(4,6-ジメチル-1,3-ベンゾチアゾール-2-イル)-3-メチルチオフェン-2-カルボキサミドの合成は、通常、以下の手順を含みます。
ベンゾチアゾール環の形成: ベンゾチアゾール環は、2-アミノチオフェノールを適切なアルデヒドまたはケトンと酸性条件下で環化させることによって合成できます。
メチル基の導入: ベンゾチアゾール環の4位と6位にあるメチル基は、ヨウ化メチルまたは同様の試薬を用いたアルキル化反応によって導入できます。
チオフェン環の形成: チオフェン環は、適切なジオンを元素状硫黄と環化させることによって合成できます。
ベンゾチアゾール環とチオフェン環のカップリング: 最後のステップは、アミド結合形成を介してベンゾチアゾール環とチオフェン環をカップリングすることです。これは、ベンゾチアゾール誘導体をN,N'-ジシクロヘキシルカルボジイミド(DCC)および4-ジメチルアミノピリジン(DMAP)などのカップリング試薬の存在下で3-メチルチオフェン-2-カルボン酸と反応させることで実現できます。
工業生産方法
N-(4,6-ジメチル-1,3-ベンゾチアゾール-2-イル)-3-メチルチオフェン-2-カルボキサミドの工業生産方法は、高収率と高純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、および高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
N-(4,6-ジメチル-1,3-ベンゾチアゾール-2-イル)-3-メチルチオフェン-2-カルボキサミドは、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
酸化: 化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化してスルホキシドまたはスルホンを形成できます。
還元: 還元反応は、水素化アルミニウムリチウム(LiAlH4)などの還元剤を使用して、アミド基をアミンに還元できます。
置換: 求電子置換反応または求核置換反応は、使用される試薬と条件に応じて、ベンゾチアゾール環またはチオフェン環で起こる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、酢酸。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、エタノール。
置換: ハロゲン化剤、アミンまたはチオールなどの求核剤。
生成される主な生成物
酸化: スルホキシド、スルホン。
還元: アミン。
置換: ハロゲン化誘導体、置換されたベンゾチアゾールまたはチオフェン誘導体。
科学研究アプリケーション
N-(4,6-ジメチル-1,3-ベンゾチアゾール-2-イル)-3-メチルチオフェン-2-カルボキサミドは、以下のものを含むいくつかの科学研究アプリケーションを持っています。
医薬品化学: 抗菌性、抗がん性、および抗炎症性などの潜在的な生物活性の結果、新しい薬物の開発に使用されています。
生物学的研究: 化合物は、酵素や受容体を含む生物学的標的との相互作用を理解するために使用されます。
材料科学: 特定の電子特性または光学特性を持つ新しい材料の開発に使用できます。
化学合成: 化合物は、さまざまな用途のためのより複雑な分子の合成における中間体として役立ちます。
科学的研究の応用
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
作用機序
N-(4,6-ジメチル-1,3-ベンゾチアゾール-2-イル)-3-メチルチオフェン-2-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。ベンゾチアゾール環とチオフェン環は、酵素の活性部位と相互作用して、その活性を阻害または活性化させる可能性があります。化合物も細胞受容体と相互作用して、シグナル伝達経路を調節し、細胞機能に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
- N-(4,6-ジメチル-1,3-ベンゾチアゾール-2-イル)アセトアミド
- N-(4,6-ジメチル-1,3-ベンゾチアゾール-2-イル)-2-フェニルアセトアミド
- N-(4,6-ジメチル-1,3-ベンゾチアゾール-2-イル)-2-ニトロベンズアミド
独自性
N-(4,6-ジメチル-1,3-ベンゾチアゾール-2-イル)-3-メチルチオフェン-2-カルボキサミドは、ベンゾチアゾール環とチオフェン環の両方の存在により独自です。これらは、明確な電子特性と立体特性を付与します。この組み合わせにより、潜在的な生物活性が強化され、さまざまな科学研究アプリケーションにとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Uniqueness
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential biological activities and makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
875286-88-7 |
|---|---|
分子式 |
C15H14N2OS2 |
分子量 |
302.4 g/mol |
IUPAC名 |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C15H14N2OS2/c1-8-6-10(3)12-11(7-8)20-15(16-12)17-14(18)13-9(2)4-5-19-13/h4-7H,1-3H3,(H,16,17,18) |
InChIキー |
GSHQRYRMPNCEPF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]methanesulfonamide](/img/structure/B12167949.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B12167967.png)
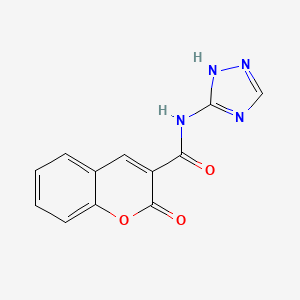
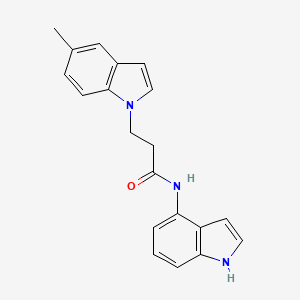
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1H-imidazol-2-yl)propanamide](/img/structure/B12167980.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B12167986.png)
![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B12167993.png)
![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167999.png)
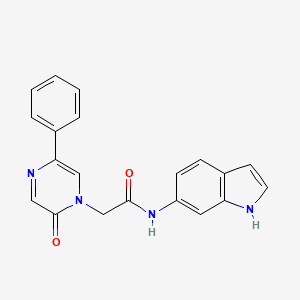
![ethyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12168037.png)
![(2E,5Z)-5-[4-(octyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12168044.png)
![methyl (2Z)-5-(2-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12168045.png)
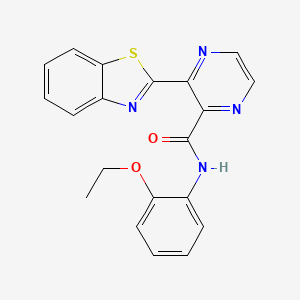
![2-(1-methyl-1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12168051.png)
